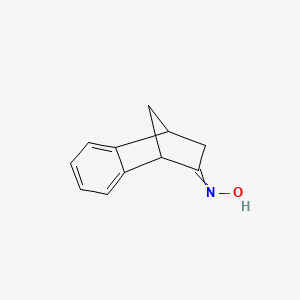

N-(3,4-Dihydro-1,4-methanonaphthalen-2(1H)-ylidene)hydroxylamine

Cat. No. B8458400

Key on ui cas rn:

23537-88-4

M. Wt: 173.21 g/mol

InChI Key: GKOWTDDUWHJSMP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US03932512

Procedure details

A solution of benzonorbornen-2-one oxime (2g.) in absolute ethanol (120ml.) was heated to reflux under nitrogen and sodium metal (12 g.) was added in small portions with continuous stirring. The reaction mixture was then refluxed for 30 minutes. This viscous suspension was then cooled to room temperature, 100 ml. of water added and the reaction mixture agitated until a clear solution was obtained. This was extracted with ether and the ether extract worked up to give an oil which was dissolved in chloroform and extracted with 10% HCl solution. Removal of water and excess HCl under vacuum from this extract gave a white solid (1g., 40%). The white solid was analyzed by infra-red, nuclear magnetic resonance and elemental analysis techniques and was determined to be the 1,2,3,4-tetrahydro-1,4-methanonaphthalen-endo-2-amine hydrochloride, C11H14NCl (m.p. 230°-231°C). Basification of a sample of this material with 10% NaOH gave, on ether extraction, the required amine as a pale yellow oil which was also analyzed by infra-red, and nuclear magnetic resonance techniques, and the empirical formula was determined to be C11H13N.

Name

Identifiers

|

REACTION_CXSMILES

|

[CH:1]12[CH2:9][CH:4]([CH2:5][C:6]1=NO)[C:3]1[CH:10]=[CH:11][CH:12]=[CH:13][C:2]2=1.[Na].[OH2:15]>C(O)C.C(Cl)(Cl)Cl>[CH:1]12[CH2:9][CH:4]([CH2:5][C:6]1=[O:15])[C:3]1[CH:10]=[CH:11][CH:12]=[CH:13][C:2]2=1 |^1:13|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C12C3=C(C(CC1=NO)C2)C=CC=C3

|

|

Name

|

|

|

Quantity

|

120 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Two

|

Name

|

|

|

Quantity

|

12 g

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the reaction mixture agitated until a clear solution

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux under nitrogen

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was then refluxed for 30 minutes

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was obtained

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

This was extracted with ether

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the ether extract

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give an oil which

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with 10% HCl solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Removal of water and excess HCl under vacuum from this extract

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C12C3=C(C(CC1=O)C2)C=CC=C3

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |